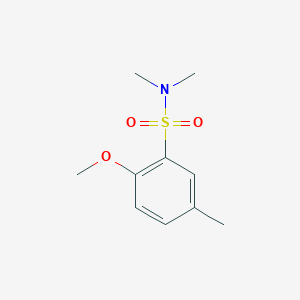
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic properties. EIPB belongs to the family of sulfonylureas, which are widely used as antidiabetic drugs. However, EIPB has shown promise in other areas of research as well, including cancer treatment and neuroprotection.
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to the depolarization of the cell membrane, which triggers the release of calcium ions and subsequent activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In addition to its anticancer properties, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in scientific research is its relatively low toxicity compared to other sulfonamide-based compounds. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-ethoxy-5-nitrobenzoic acid. This compound is then reduced to 2-ethoxy-5-aminobenzoic acid, which is subsequently reacted with isopropylmagnesium bromide to form 2-ethoxy-5-isopropylbenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-pyridylamine to yield this compound.
Applications De Recherche Scientifique
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic properties in a variety of scientific research applications. One area of research where this compound has shown promise is in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
Formule moléculaire |
C17H22N2O3S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-10-13(4)14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19) |
Clé InChI |
PWOYBQQSCJYGTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)












